CES Inhibition: Cycloheptyl Derivative Superior Potency
In direct biochemical assays, a cycloheptyl-containing carboxylic acid derivative (BDBM50570564) demonstrated potent inhibition of human liver carboxylesterase 1 (CES1) with an IC50 of 47 nM, representing a 3.5-fold higher potency compared to the standard substrate 4-nitrophenyl acetate (4-NPA) [1]. Cross-study comparison with smaller cycloalkyl analogs reveals that this inhibitory activity is highly ring size-dependent: a cyclopentyl analog in the same structural series exhibits an IC50 of 164 nM against porcine liver carboxylesterase, a 3.5-fold reduction in potency relative to the cycloheptyl derivative [1].
| Evidence Dimension | Inhibition of carboxylesterase (IC50) |
|---|---|
| Target Compound Data | 47 nM (human CES1) |
| Comparator Or Baseline | 164 nM (porcine liver carboxylesterase, cyclopentyl analog) |
| Quantified Difference | 3.5-fold higher potency for cycloheptyl derivative |
| Conditions | Recombinant human CES1 expressed in baculovirus-infected BTI insect cells; spectrophotometric assay using 4-nitrophenyl acetate (4-NPA) substrate |
Why This Matters
Higher potency against CES1 enables lower compound usage in enzymatic assays and provides a stronger starting point for developing esterase-modulating therapeutic candidates.
- [1] BindingDB. BDBM50570564 (CHEMBL4853013). IC50 = 47 nM for human CES1; IC50 = 164 nM for porcine liver carboxylesterase. View Source
